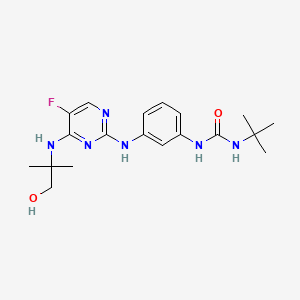
1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C19H27FN6O2 and its molecular weight is 390.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butyl group and a pyrimidine derivative, which are known to enhance biological activity through various mechanisms. The presence of a fluorine atom may also contribute to its pharmacological profile by influencing lipophilicity and metabolic stability.
Research indicates that compounds with similar structures often exhibit multiple modes of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, particularly kinases. For instance, the inhibition of CSNK2 (casein kinase 2) has been linked to antiviral effects against coronaviruses, including SARS-CoV-2 .
- Anticancer Activity : Compounds containing the triazole moiety have shown promise in anticancer applications due to their ability to interfere with cellular proliferation pathways .
- Antimicrobial Properties : Various derivatives demonstrate antimicrobial and antifungal activities, which may be attributed to their interactions with cellular membranes or specific microbial targets .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have focused on the biological activity of similar compounds, providing insights into their efficacy and potential therapeutic applications:
- Antiviral Activity Against Coronaviruses : A study demonstrated that related pyrimidine derivatives effectively inhibited the replication of β-coronaviruses, suggesting that structural modifications could enhance antiviral potency .
- Anticancer Studies : Research involving triazole-containing compounds revealed their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle regulation and induction of oxidative stress .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of similar compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Propriétés
IUPAC Name |
1-tert-butyl-3-[3-[[5-fluoro-4-[(1-hydroxy-2-methylpropan-2-yl)amino]pyrimidin-2-yl]amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN6O2/c1-18(2,3)26-17(28)23-13-8-6-7-12(9-13)22-16-21-10-14(20)15(24-16)25-19(4,5)11-27/h6-10,27H,11H2,1-5H3,(H2,23,26,28)(H2,21,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMZYFOSRSMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC(=C1)NC2=NC=C(C(=N2)NC(C)(C)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













